2,5-Dibenzyloxyphenylacetic acid CAS 79755-47-8 properties
2,5-Dibenzyloxyphenylacetic acid CAS 79755-47-8 properties
An In-depth Technical Guide to 2,5-Dibenzyloxyphenylacetic Acid (CAS 79755-47-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibenzyloxyphenylacetic acid (CAS 79755-47-8), a derivative of phenylacetic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on fundamental chemical principles and data from structurally related molecules. This guide covers the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected reactivity, spectral characteristics, and safety and handling guidelines. The information herein is intended to serve as a valuable resource for researchers utilizing or planning to work with this compound in synthetic chemistry and drug discovery.
Core Properties and Specifications
2,5-Dibenzyloxyphenylacetic acid is a substituted aromatic carboxylic acid. The presence of two benzyl ether groups on the phenyl ring significantly influences its properties, rendering it more lipophilic than its hydroxylated precursor, homogentisic acid (2,5-dihydroxyphenylacetic acid).
Physicochemical Data
| Property | Value | Source |
| CAS Number | 79755-47-8 | [1] |
| Molecular Formula | C22H20O4 | [2][3] |
| Molar Mass | 348.39 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Storage Temperature | +2 to +8 °C | [2] |
Molecular Structure
The structure of 2,5-Dibenzyloxyphenylacetic acid features a central phenyl ring substituted at positions 1, 2, and 5 with an acetic acid moiety, and two benzyloxy groups, respectively.
Caption: Molecular structure of 2,5-Dibenzyloxyphenylacetic acid.
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a Williamson ether synthesis, a reliable and high-yielding method for preparing ethers. In this case, the phenoxide ions generated from 2,5-dihydroxyphenylacetic acid will act as nucleophiles, attacking the electrophilic benzyl bromide.
Caption: Workflow for the proposed synthesis of 2,5-Dibenzyloxyphenylacetic acid.
Detailed Experimental Protocol
This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and analytical monitoring (e.g., via Thin Layer Chromatography - TLC).
Materials:
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2,5-Dihydroxyphenylacetic acid
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Hydrochloric acid (1 M)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-dihydroxyphenylacetic acid (1 equivalent).
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Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.5-3 equivalents).
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Benzylation: Add benzyl bromide (2.2-2.5 equivalents) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Stability
The reactivity of 2,5-Dibenzyloxyphenylacetic acid is primarily dictated by the carboxylic acid group and the benzyl ether protecting groups.
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Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amide bond formation (e.g., using coupling reagents like DCC or EDC), and reduction to the corresponding alcohol.
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Benzyl Ethers: The benzyl groups are stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield 2,5-dihydroxyphenylacetic acid. This deprotection strategy is a key feature in multi-step syntheses where the hydroxyl groups need to be revealed at a later stage.
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Aromatic Ring: The electron-donating nature of the benzyloxy groups activates the aromatic ring towards electrophilic aromatic substitution. However, the positions for substitution will be directed by the existing substituents.
The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its stability.[2]
Predicted Spectral Data
¹H NMR Spectroscopy
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Aromatic Protons (Phenyl Ring): Signals corresponding to the three protons on the central phenyl ring are expected in the aromatic region (~6.8-7.2 ppm).
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Aromatic Protons (Benzyl Groups): The ten protons of the two benzyl groups will appear in the aromatic region, likely overlapping with the signals from the central ring (~7.2-7.5 ppm).
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Methylene Protons (Benzyl Groups): Two singlets, each integrating to 2H, are expected for the benzylic methylene protons (-O-CH₂-Ph), likely in the range of 4.9-5.2 ppm.
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Methylene Protons (Acetic Acid Moiety): A singlet integrating to 2H for the methylene protons of the acetic acid side chain (-CH₂-COOH) is expected around 3.6-3.8 ppm.
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Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear around 170-180 ppm.[4]
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Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm) for the carbons of the central phenyl ring and the two benzyl groups.
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Methylene Carbons: The benzylic methylene carbons (-O-CH₂-Ph) are expected around 70 ppm, and the acetic acid methylene carbon (-CH₂-COOH) should appear around 40-45 ppm.[4]
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹.
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C-H Stretch: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.
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C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-O Stretch: C-O stretching bands for the ether linkages and the carboxylic acid are expected in the 1000-1300 cm⁻¹ region.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,5-Dibenzyloxyphenylacetic acid is not widely available, general precautions for handling aromatic carboxylic acids should be followed. The safety information for related compounds suggests that it may cause skin and eye irritation.[5][6]
Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a laboratory coat.
Handling and Storage
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Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly sealed container in a cool, dry place as recommended (+2 to +8 °C).[2][5]
First Aid Measures
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]
Potential Applications
The specific applications of 2,5-Dibenzyloxyphenylacetic acid have not been extensively reported. However, its structure suggests potential utility in several areas of research and development:
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Intermediate in Organic Synthesis: It can serve as a protected form of 2,5-dihydroxyphenylacetic acid, allowing for selective reactions at the carboxylic acid moiety before deprotection of the hydroxyl groups.
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Drug Discovery: Phenylacetic acid derivatives are scaffolds found in various pharmacologically active compounds. The benzyloxy groups can increase lipophilicity, potentially improving cell membrane permeability. This compound could be a building block for the synthesis of novel therapeutic agents.
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Material Science: Carboxylic acid-functionalized aromatic compounds can be used as monomers or building blocks for polymers and other advanced materials.
Conclusion
2,5-Dibenzyloxyphenylacetic acid is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information. By leveraging the principles of organic chemistry, researchers can confidently incorporate this compound into their synthetic and drug discovery endeavors. Further experimental validation of the properties and reactivity outlined in this document is encouraged to expand the collective knowledge base for this compound.
References
- Current time information in Upton County, US. (n.d.). Google.
- 2,5-Dibenzyloxyphenylacetic acid. (n.d.). Luminix Health.
- 2,5-DIBENZYLOXYPHENYLACETIC ACID | 79755-47-8. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2005, April 18). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 79755-47-8 2,5-DIBENZYLOXYPHENYLACETIC ACID C22H20O4. (n.d.). Guidechem.
- Spectra Problem #7 Solution. (n.d.). University of Calgary.
- Phenylacetic acid(103-82-2) 13C NMR spectrum. (n.d.). ChemicalBook.
